REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N+]([O-])=O.[ClH:11].C[OH:13]>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[N+:4]([O-:13])[CH:5]=[CH:6][C:7]=1[Cl:11] |f:3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at ambient temperature for about 6-8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
7 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=[N+](C=CC1Cl)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |